molecular formula C21H18N6O2 B569522 1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile CAS No. 111362-68-6

1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile

Cat. No.: B569522
CAS No.: 111362-68-6
M. Wt: 386.415
InChI Key: RTJFBYUHEVONIL-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridones This compound is characterized by its unique structure, which includes cyano, ethyl, hydroxy, methyl, and phenylazo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile typically involves multiple steps. One common method involves the reaction of 3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone with diazonium salts derived from 4-aminobenzene. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile is unique due to its dual phenylazo groups, which contribute to its distinct chemical and physical properties.

Properties

CAS No.

111362-68-6

Molecular Formula

C21H18N6O2

Molecular Weight

386.415

IUPAC Name

1-ethyl-4-methyl-2,6-dioxo-5-[(4-phenyldiazenylphenyl)hydrazinylidene]pyridine-3-carbonitrile

InChI

InChI=1S/C21H18N6O2/c1-3-27-20(28)18(13-22)14(2)19(21(27)29)26-25-17-11-9-16(10-12-17)24-23-15-7-5-4-6-8-15/h4-12,25H,3H2,1-2H3

InChI Key

RTJFBYUHEVONIL-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(=C(C(=NNC2=CC=C(C=C2)N=NC3=CC=CC=C3)C1=O)C)C#N

Synonyms

3-Cyano-1-ethyl-6-hydroxy-4-methyl-5-[4-(phenylazo)phenylazo]-2-pyridone

Origin of Product

United States

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